molecular formula C14H9NO3S B2580873 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid CAS No. 149143-57-7

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid

Cat. No. B2580873
M. Wt: 271.29
InChI Key: YCMUXDJTCIQKIJ-UHFFFAOYSA-N
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Description

Phenolic compounds, such as “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Synthesis Analysis

While specific synthesis methods for “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid” are not available, similar compounds like 4-Hydroxyphenylacetic acid are synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .


Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .


Chemical Reactions Analysis

Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .


Physical And Chemical Properties Analysis

Phenolic compounds exist in different physical states. For example, a phenol, benzoic acid, phenylacetic acid are liquid, while most of the phenolic compounds are solid .

Scientific Research Applications

Chemical Transformations and Synthesis

6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs, closely related to 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid, have been synthesized, exploring their luminescence and complex-forming properties. The research focused on the special features of reduction and acetylation reactions, and methods were developed for chemical conversions to study the dependence of these properties on various functional substituents (Vasin, Koldaeva, & Perevalov, 2013).

Fluorescence and Sensing Applications

A benzothiazole-based compound, 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, showed promise as a ratiometric fluorescent chemosensor. It was particularly effective in detecting pH fluctuations in biosamples and neutral water samples, displaying reversible acid/base-switched yellow/cyan emission transition. This compound's sensitive pH detection aligns with physiological pH levels, making it suitable for highly sensitive pH sensing in biological contexts (Li et al., 2018).

Antimicrobial Activity

Compounds derived from 2-Aminobenzothiazole-6-carboxylic acid, structurally similar to the subject compound, were tested for their antibacterial activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These derivatives exhibited good to moderate antibacterial activity and were also tested for antifungal properties against different fungal species (Chavan & Pai, 2007).

Synthesis and Biological Screening of Derivatives

Various derivatives of benzothiazole, like {4-(4-(6-substituted-benzothiazol-2-yl-amino)-3-carboxy-benzyl)-2-carboxy- phenyl}-6-substituted-benzothiazol-2-yl-amines, were synthesized and screened for biological activity against gram-positive and gram-negative microorganisms. This research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013).

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

Research into phenolic compounds is ongoing, with a focus on their potential therapeutic uses. For example, the synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate, from Rhodiola crenulata, has shown promising α-glucosidase inhibitory activities .

properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-10-4-1-8(2-5-10)13-15-11-6-3-9(14(17)18)7-12(11)19-13/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMUXDJTCIQKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid

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